Zapnometinib

描述

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

属性

IUPAC Name |

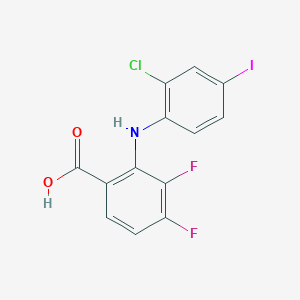

2-(2-chloro-4-iodoanilino)-3,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2INO2/c14-8-5-6(17)1-4-10(8)18-12-7(13(19)20)2-3-9(15)11(12)16/h1-5,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNBGWKQXRQKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)NC2=C(C=CC(=C2F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435811 | |

| Record name | 2-(2-chloro-4-iodophenylamino)-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303175-44-2 | |

| Record name | Zapnometinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303175442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-chloro-4-iodophenylamino)-3,4-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid CC-5852.0 2,3,4-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zapnometinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZD8LK83V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zapnometinib's Dual-Action Mechanism: A Technical Guide to a Novel Host-Targeting Antiviral

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Zapnometinib (ATR-002), a first-in-class, orally available, small-molecule inhibitor of MEK1 and MEK2. Developed by Atriva Therapeutics, this compound represents a novel host-targeting approach to treating severe respiratory infections caused by RNA viruses. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and clinical data elucidating its dual antiviral and immunomodulatory effects.

Core Mechanism of Action: Inhibition of the Raf/MEK/ERK Signaling Pathway

This compound's primary mechanism of action is the highly specific, non-ATP-competitive inhibition of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2][3] MEK1/2 are central components of the Raf/MEK/ERK signaling cascade, a critical pathway for cellular proliferation, differentiation, and immune responses.[4] Many RNA viruses, including influenza viruses, coronaviruses (including SARS-CoV-2), hantaviruses, and respiratory syncytial virus (RSV), hijack this host cell pathway to facilitate their replication.[5][6][7]

By inhibiting MEK1/2, this compound effectively disrupts the viral life cycle and mitigates the pathological inflammatory responses associated with severe viral infections. This dual action offers a significant advantage over direct-acting antivirals, as it is less susceptible to the development of viral resistance.[3]

Antiviral Effect: Blockade of Viral Ribonucleoprotein (vRNP) Nuclear Export

In influenza virus-infected cells, the activation of the Raf/MEK/ERK pathway is crucial for the nuclear export of newly synthesized viral ribonucleoprotein (vRNP) complexes.[7][8] These complexes, consisting of the viral genome, nucleoprotein (NP), and the viral polymerase, must be transported from the nucleus to the cytoplasm for the assembly of new, functional viral particles.[7][8] this compound's inhibition of MEK prevents the phosphorylation of downstream targets, leading to the retention of vRNPs within the nucleus.[8] This "nuclear imprisonment" effectively halts the viral replication cycle, ultimately reducing the viral load in the body.[7]

dot

Immunomodulatory Effect: Attenuation of the Cytokine Storm

Severe viral respiratory infections are often characterized by a hyperinflammatory immune response, commonly referred to as a "cytokine storm," which can lead to acute respiratory distress syndrome (ARDS) and multi-organ failure.[3] The Raf/MEK/ERK pathway plays a significant role in the production of pro-inflammatory cytokines and chemokines.[4] By inhibiting this pathway, this compound downregulates the gene expression and production of key inflammatory mediators, including TNF-α, IL-1β, IL-6, IL-8, IP-10, MCP-1, and MIP-1α.[5][7] This immunomodulatory effect can mitigate the excessive inflammation associated with severe disease, reducing tissue damage and improving patient outcomes.[9]

// Pathway Virus -> Immune_Cell [label="Infects"]; Immune_Cell -> Raf [label="Activates Signaling"]; Raf -> MEK; MEK -> ERK; ERK -> Transcription_Factors [label="Activates"]; Transcription_Factors -> Cytokines [label="Induces Transcription"]; Transcription_Factors -> Chemokines [label="Induces Transcription"]; Cytokines -> Cytokine_Storm; Chemokines -> Cytokine_Storm;

// this compound Action this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound -> MEK [label="Inhibits", color="#4285F4", fontcolor="#4285F4", style=bold];

// Consequence of Inhibition edge [color="#4285F4", style=dashed, arrowhead=none]; this compound -> Cytokines [label="Downregulates", fontcolor="#4285F4"]; this compound -> Chemokines [label="Downregulates", fontcolor="#4285F4"]; this compound -> Cytokine_Storm [label="Mitigates", fontcolor="#4285F4"]; }

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood using standard density gradient centrifugation.

-

Treatment: Treat isolated PBMCs with varying concentrations of this compound (e.g., 10, 25, and 50 µg/ml) for 60 minutes. A DMSO control is run in parallel. [4]3. Stimulation: Stimulate the MEK/ERK pathway by adding phorbol 12-myristate 13-acetate (PMA) to a final concentration of 400 nM and incubate for 30 minutes. [4]4. Lysis: Lyse the PBMCs to extract total protein.

-

Analysis: Determine the ratio of phosphorylated ERK1/2 (pERK) to total ERK1/2 (ERK) using an automated capillary-based immunoassay system (Wes™). [4]6. Calculation: Calculate the percentage of MEK1/2 inhibition relative to the PMA-stimulated DMSO control. [4]

Cytokine and Chemokine Level Analysis in Human PBMCs

This protocol outlines the procedure for evaluating the immunomodulatory effects of this compound by measuring its impact on cytokine and chemokine production in lipopolysaccharide (LPS)-stimulated human PBMCs. [5] Methodology:

-

PBMC Culture: Suspend 2x106 human PBMCs in 1 mL of RPMI 1640 medium supplemented with 5% autologous plasma, 1% penicillin/streptomycin, and 1% L-glutamine. [5]2. Treatment and Stimulation: Simultaneously treat the cells with 10 µg/mL this compound (or DMSO as a control) and stimulate with 1 µg/mL LPS from E. coli O55:B5. [5]3. Incubation: Incubate the cells for 6 hours at 37°C and 5% CO2. [5]4. Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Determine the levels of specific cytokines and chemokines (e.g., IL-1β, IL-6, IL-8, IP-10, MCP-1, MIP-1α, and TNF-α) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions. [5]

Influenza vRNP Nuclear Export Assay (Immunofluorescence)

This protocol provides a representative methodology for visualizing the effect of this compound on the subcellular localization of influenza virus nucleoprotein (NP), a key component of vRNPs.

Methodology:

-

Cell Culture and Infection: Seed a suitable cell line (e.g., A549 cells) on coverslips and infect with influenza A virus at a defined multiplicity of infection (MOI).

-

Treatment: At a specified time post-infection, treat the cells with this compound at a desired concentration. A DMSO control should be run in parallel.

-

Fixation and Permeabilization: At a late time point in the viral replication cycle (e.g., 8-10 hours post-infection), fix the cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.

-

Immunostaining:

-

Incubate the cells with a primary antibody specific for influenza A virus NP.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy: Mount the coverslips and visualize the subcellular localization of NP using fluorescence microscopy. In control cells, NP should be predominantly cytoplasmic at late time points, while in this compound-treated cells, NP is expected to be retained in the nucleus.

Conclusion

This compound's innovative host-targeting mechanism of action, characterized by its dual antiviral and immunomodulatory properties, positions it as a promising therapeutic candidate for severe respiratory viral infections. By inhibiting the host's Raf/MEK/ERK signaling pathway, this compound effectively blocks viral replication and mitigates the detrimental hyperinflammatory response. The preclinical and clinical data summarized in this guide provide a strong foundation for its continued development and potential to address significant unmet medical needs in the field of infectious diseases.

References

- 1. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]

- 5. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atriva Therapeutics announces Topline Results from the Proof of Concept (POC) / Phase 2a RESPIRE study (this compound) in patients hospitalized with COVID-19 | Atriva [atriva-therapeutics.com]

- 7. The Atriva Approach | Atriva [atriva-therapeutics.com]

- 8. Dissecting the mechanism of signaling-triggered nuclear export of newly synthesized influenza virus ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Zapnometinib: A Technical Guide to Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zapnometinib (ATR-002) is a potent and selective, orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Originally investigated for its anti-cancer properties as the active metabolite of CI-1040, this compound has demonstrated significant therapeutic potential in the context of severe viral infections due to its dual mechanism of action: direct antiviral activity and modulation of the host immune response.[3][4] This technical guide provides a comprehensive overview of the preclinical research findings for this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: MEK1/2 Inhibition

This compound targets the cellular Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation and the expression of cytokines and chemokines.[1] Many RNA viruses exploit this pathway for their replication.[5] By inhibiting MEK1 and MEK2, this compound prevents the phosphorylation of ERK1 and ERK2, thereby blocking downstream signaling.[1] This inhibition has two primary effects: it reduces viral replication and mitigates the hyperinflammatory immune response often associated with severe viral infections.[1][6]

Antiviral Preclinical Findings

This compound has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including influenza viruses and coronaviruses.[5][6]

In Vitro Antiviral Activity

| Parameter | Virus | Cell Line | Value | Reference(s) |

| EC50 | Influenza A and B viruses | Not specified | 4.2–6.4 µM | [4] |

| CC50 | - | Human PBMCs | 321.5 µM | [4] |

| IC50 | - | A549 cells | 30.96 nM | [2] |

| IC50 | - | MDCK cells | 357 nM | [2] |

| IC50 | - | Human PBMCs | 15 nM | [2] |

| Viral Replication Inhibition | SARS-CoV-2 (wildtype, alpha, beta variants), SARS-CoV-1, MERS-CoV | Not specified | >90% | [5] |

In Vivo Antiviral Efficacy

Preclinical studies in animal models have confirmed the in vivo efficacy of this compound in reducing viral load and mitigating disease severity.

Influenza Mouse Model: In a lethal H1N1 influenza virus infection model in mice, oral administration of this compound at doses of 25 mg/kg/day and 75 mg/kg/day significantly reduced lung virus titers and improved survival rates.[2] A 50%-80% reduction in MEK activity in peripheral blood mononuclear cells (PBMCs) was sufficient to decrease influenza virus titer in the lungs by over 90%.[4]

Syrian Hamster SARS-CoV-2 Model: In a well-established Syrian hamster model of SARS-CoV-2 infection, this compound treatment led to a significant reduction in viral load in the respiratory tract and attenuated pulmonary inflammation and lung injury.[5][7]

Anticancer Preclinical Findings

As the active metabolite of the former anticancer drug candidate CI-1040, this compound's preclinical anticancer activity has been documented.

In Vitro Anticancer Activity of CI-1040

| Parameter | Cancer Type | Cell Line | Value | Reference(s) |

| IC50 (MEK1) | - | Cell-free assay | 17 nM | [8][9] |

| GI50 | Papillary Thyroid Carcinoma (BRAF mutation) | PTC cells | 52 nM | [8] |

| GI50 | Papillary Thyroid Carcinoma (RET/PTC1 rearrangement) | PTC cells | 1.1 µM | [8] |

| Anchorage-independent growth IC50 | Murine Colon Carcinoma | C26 | 0.15 µM | [10] |

CI-1040 has also been shown to inhibit the proliferation of a wide range of breast cancer cell lines.[11]

In Vivo Anticancer Efficacy of CI-1040

In mouse xenograft models, oral administration of CI-1040 demonstrated significant anti-tumor activity.

| Cancer Type | Model | Dosing | Tumor Growth Inhibition | Reference(s) |

| Colon Carcinoma | Mouse xenograft | 48-200 mg/kg/dose | Up to 80% | [7][8] |

| Papillary Thyroid Carcinoma (BRAF mutation) | Mouse xenograft | 300 mg/kg/day | 31.3% reduction | [8] |

| Papillary Thyroid Carcinoma (RET/PTC1 rearrangement) | Mouse xenograft | 300 mg/kg/day | 47.5% reduction | [8] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several species.

| Species | Dose | Route | Cmax | AUC | T1/2 | Reference(s) |

| Mouse | 150 mg/kg | i.v. | - | 860.02 µg·h/mL | 8 h | [2][4] |

| 150 mg/kg | p.o. | - | 1953.68 µg·h/mL | 8 h | [2][4] | |

| Rat (Male) | 30 mg/kg [14C]-Zapnometinib | p.o. | 83.3 µg equiv/mL | - | - | [3] |

| Rat (Female) | 30 mg/kg [14C]-Zapnometinib | p.o. | 122 µg equiv/mL | - | - | [3] |

| Syrian Hamster | 30 mg/kg (15 mg/kg twice daily) | p.o. | - | - | 8 h | [4] |

| 60 mg/kg/day | p.o. | - | - | 8 h | [4] | |

| Dog (Beagle) | 300 mg/kg/day | p.o. | - | - | 4-5 h | [4] |

| Human (Healthy Volunteers) | 100, 300, 600, 900 mg | p.o. | - | - | 19 h | [4] |

Experimental Protocols

Syrian Hamster Model of SARS-CoV-2 Infection

This model is utilized to assess the in vivo antiviral efficacy of this compound against SARS-CoV-2.

Methodology: Seven- to nine-week-old male Syrian hamsters are infected intranasally with 1x10^3 TCID50 of SARS-CoV-2.[7] Treatment with this compound (100 mg/kg) is initiated at either 4 hours or 24 hours post-infection, followed by a daily dose of 75 mg/kg.[7] Control animals receive a vehicle solution. Body weight and viral shedding (via throat swabs) are monitored daily. At 4 days post-infection, animals are euthanized, and nasal turbinates and lungs are collected for viral load determination and histopathological analysis, respectively.[7][8]

Acute Lung Injury (ALI) Mouse Model

This model is used to evaluate the immunomodulatory and anti-inflammatory effects of this compound.

Methodology: Acute lung injury is induced in mice by an intraperitoneal injection of 5 mg/kg lipopolysaccharide (LPS).[7] One hour after LPS administration, the treatment group receives 25 mg/kg of this compound via oral gavage, while the control group receives a vehicle solution.[7] Six hours after treatment, the mice are euthanized, and their lungs are harvested and preserved for analysis of inflammatory markers.[7]

Conclusion

The preclinical data for this compound strongly support its continued development as a therapeutic agent. Its dual antiviral and immunomodulatory mechanism of action makes it a promising candidate for the treatment of severe RNA virus infections where both viral replication and hyperinflammation contribute to pathology. Furthermore, its origins as an anti-cancer agent suggest that its therapeutic potential may extend beyond infectious diseases. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of this promising MEK inhibitor.

References

- 1. CI-1040 (PD184352), a targeted signal transduction inhibitor of MEK (MAPKK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor this compound in rats [frontiersin.org]

- 4. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atriva Therapeutics’ lead candidate this compound shows substantial efficacy against SARS-CoV-2 | Atriva [atriva-therapeutics.com]

- 6. researchgate.net [researchgate.net]

- 7. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Role for K-ras in Conferring Resistance to the MEK Inhibitor, CI-1040 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Zapnometinib: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zapnometinib (also known as ATR-002 or PD0184264) is a clinical-stage, orally bioavailable small molecule inhibitor with a dual mechanism of action encompassing both antiviral and immunomodulatory properties.[1][2][3] This technical guide provides an in-depth overview of the target identification and validation of this compound, summarizing key preclinical and clinical data, and detailing the experimental protocols used in its characterization. This compound has been primarily investigated for the treatment of severe respiratory viral infections, including influenza and COVID-19.[1][2]

Target Identification: MEK1 and MEK2 Kinases

The primary molecular targets of this compound have been identified as the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1 and MEK2).[2] These kinases are central components of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and immune responses.[4] Many RNA viruses, such as influenza and coronaviruses, exploit this pathway for their replication.[3] By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of their downstream substrate, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]

Target Validation

The validation of MEK1 and MEK2 as the targets of this compound has been accomplished through a combination of biochemical assays, cellular assays, and preclinical animal models.

Biochemical and Cellular Activity

This compound is a potent inhibitor of MEK, as demonstrated by its low nanomolar IC50 value in biochemical assays.[5] Its activity has been further confirmed in various cell lines, where it effectively inhibits the phosphorylation of ERK.[5]

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Target/Cell Line | IC50/EC50 | Reference(s) |

| Biochemical Assay | MEK | 5.7 nM | [5] |

| Cellular Assay | A549 | 30.96 nM | [5] |

| Cellular Assay | MDCK | 357 nM | [5] |

| Cellular Assay | Human PBMCs | 15 nM | [5] |

| MEK Inhibition in PBMCs | Human PBMCs | ~10 µg/mL (~24.4 µM) | [6] |

Preclinical Efficacy

Preclinical studies in animal models of influenza and SARS-CoV-2 have demonstrated the in vivo efficacy of this compound in reducing viral load and mitigating disease pathology.

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Virus | Key Findings | Reference(s) |

| Mouse | Influenza A Virus (H1N1pdm09) | A dose of 25 mg/kg administered twice daily resulted in a significant 1.2 log10 reduction in lung viral titer, corresponding to a 92% reduction.[1] | [1] |

| Syrian Hamster | SARS-CoV-2 | A loading dose of 100 mg/kg followed by 75 mg/kg daily significantly reduced viral load in the respiratory tract and alleviated lung pathology.[6][7] | [6][7] |

Clinical Validation

This compound has undergone Phase 1 and Phase 2 clinical trials, providing evidence of its safety and potential efficacy in humans.

Table 3: Clinical Trial Data for this compound

| Trial ID | Phase | Indication | Key Findings | Reference(s) |

| NCT04385420 | 1 | Healthy Volunteers | Demonstrated a favorable pharmacokinetic, safety, and toxicology profile.[8] | [8] |

| NCT04776044 (RESPIRE) | 2 | COVID-19 | While the primary endpoint was not met in the overall population, a trend for improvement was observed. In patients with more severe disease (CSS 4), a clinically relevant odds ratio greater than 2 was observed for the primary endpoint. The safety profile was favorable.[3][9] | [3][9] |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of the Raf/MEK/ERK signaling pathway. This inhibition has a dual effect: it directly impairs viral replication and modulates the host's immune response, preventing the excessive inflammation often associated with severe viral infections.[2]

Caption: this compound inhibits MEK1/2, blocking the Raf/MEK/ERK pathway.

Experimental Protocols

This section details the key experimental methodologies used for the identification and validation of this compound's targets.

MEK1/2 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of this compound against MEK1 and MEK2 kinases.

Methodology:

-

Reagents: Recombinant human MEK1 and MEK2 enzymes, a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), ATP, and a substrate for MEK (e.g., inactive ERK2).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a microplate, combine the MEK enzyme, the substrate, and the kinase buffer. c. Add the diluted this compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding a solution of ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes). f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or a radiometric assay measuring the incorporation of ³²P-ATP.

-

Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MEK1/2 Inhibitor ATR-002 (this compound) Synergistically Potentiates the Antiviral Effect of Direct-Acting Anti-SARS-CoV-2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Zapnometinib Pharmacokinetics in Preclinical Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the pharmacokinetics (PK) of Zapnometinib, a potent and selective MEK inhibitor, across various preclinical animal models. This compound is under development for treating acute viral infections such as COVID-19 and influenza, where it exhibits both antiviral and immunomodulatory effects.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in animals is critical for informing clinical trial design and dose rationale.[1][4]

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in mice, rats, Syrian hamsters, and beagle dogs. The data reveals rapid oral absorption and species-dependent differences in elimination half-life. A summary of key PK parameters following oral (p.o.) administration is presented below.

Table 1: Single and Repeat-Dose Pharmacokinetic Parameters of this compound in Mice and Hamsters

| Species | Dose Regimen | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | T½ (h) |

| Mouse (C57BL/6) | 12.5 mg/kg (BID, 8h interval) | 2 (1st dose) | 69 ± 24 (1st dose) | 1,389 (total)[5][6] | 8[7][8] |

| 10 (2nd dose) | 101 ± 16 (2nd dose) | ||||

| Syrian Hamster | 15 mg/kg (BID) | 3 ± 1[5] | 15 ± 1[5] | 121 ± 4[5] | 2-3[4] |

| 60 mg/kg (OD) | N/A | N/A | N/A | 2-3[4] |

Note: One source indicates a half-life of 8 hours for hamsters, though a hamster-specific study reports 2-3 hours.[4][7][8]

Table 2: Single-Dose Pharmacokinetic Parameters of [¹⁴C]-Zapnometinib in Rats

| Species | Sex | Dose (p.o.) | Tmax (h) | Cmax (µg equiv/mL) |

| Rat | Male | 30 mg/kg | 4.00[1] | 83.3[1] |

| Female | 30 mg/kg | 2.67[1] | 122[1] |

Note: Cmax values for rats are reported in µg equivalents/mL, representing total radioactivity from the radiolabeled compound and its metabolites.

Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Beagle Dogs with Various Formulations

| Formulation | Total Dose | Tmax (h) | Cmax (µg/mL) | AUC₀₋₂₄ (µg·h/mL) | T½ (h) |

| Liquid | 30 mg/kg | 2[5][6] | 152 ± 25[5][6] | 962 ± 52[5][6] | 4-5[7][8] |

| Tablet | 300 mg/animal | 4[6] | 81 - 98[6] | 553 - 679[6] | 4-5[7][8] |

| Capsule | 300 mg/animal | 4[6] | 44 ± 16[6] | 352 ± 53[6] | 4-5[7][8] |

Across all tested species, the maximum plasma concentration (Cmax) of this compound was generally reached between 2 to 4 hours post-administration.[5][7][8] The elimination half-life ranged from 2-3 hours in hamsters, 4-5 hours in dogs, to 8 hours in mice.[4][5][7][8]

Experimental Protocols and Methodologies

Detailed experimental designs are crucial for the interpretation and replication of pharmacokinetic studies. The following sections outline the methodologies employed in the key animal studies for this compound.

Rat ADME Study

-

Objective: To determine the absorption, distribution, metabolism, and excretion of this compound.

-

Test System: Male and female rats.[1]

-

Test Article: [¹⁴C]-Zapnometinib, radiolabeled to facilitate tracking.[1][2]

-

Dose Administration: A single oral dose of 30 mg/kg was administered via gastric intubation.[1]

-

Formulation: The compound was prepared as a suspension in a vehicle consisting of 5% DMSO, 30% PEG 400, and 7.5% (w/v) Captisol in water, administered at a volume of 4 mL/kg.[1]

-

Sample Analysis: Plasma and tissue concentrations were determined over time. Whole-body autoradiography was used to visualize distribution, while High-Performance Liquid Chromatography (HPLC) with radiodetection was used for metabolite profiling in plasma, urine, and feces.[1][2]

-

Key Findings: The study revealed rapid but low absorption from the GI tract.[1][2] this compound was widely distributed, with the highest concentrations in circulatory and visceral tissues and low penetration into the brain.[1][2] Over 90% of the dose was excreted within 48 hours, primarily via feces.[1][2] The main metabolic pathways identified were oxidative reactions and glucuronidation.[1][2]

Mouse PK/PD Study

-

Objective: To correlate pharmacokinetic parameters with pharmacodynamic (PD) measures of MEK inhibition and antiviral efficacy.

-

Test System: Female C57BL/6 mice infected with influenza A virus.[7]

-

Dose Administration: Mice received two oral gavage doses of 12.5 mg/kg this compound, administered 8 hours apart, for a total daily dose of 25 mg/kg.[5][7]

-

Sample Collection: Blood samples were collected at various time points over 24 hours to assess plasma concentration and MEK inhibition in peripheral blood mononuclear cells (PBMCs).[7]

-

Key Findings: The dosing regimen led to sustained MEK inhibition of 57% to 80% in PBMCs, which was sufficient to reduce influenza virus titers in the lungs by over 90%.[5]

Syrian Hamster PK Study

-

Objective: To characterize the pharmacokinetic profile of this compound to determine an appropriate dose for efficacy studies in a SARS-CoV-2 infection model.[4]

-

Test System: Groups of six Syrian hamsters.[4]

-

Dose Administration: Single oral doses of 15, 30, or 60 mg/kg were administered.[4]

-

Sample Collection: Serum was collected at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[4]

-

Sample Analysis: this compound concentrations were quantified using HPLC-MS/MS.[4]

-

Key Findings: The study established a dose-proportionality and determined that higher doses were needed to maintain a target serum concentration above 10 µg/mL for consistent MEK inhibition.[4] Based on these data, a loading dose of 100 mg/kg followed by a 75 mg/kg daily maintenance dose was selected for subsequent efficacy studies.[4]

Beagle Dog Formulation PK Study

-

Objective: To evaluate the pharmacokinetic profiles of different oral formulations of this compound.[5][6]

-

Test System: Ten beagle dogs were used in a crossover design study.[5][6]

-

Dose Administration: Dogs received a 30 mg/kg dose of a liquid formulation or a total dose of 300 mg/animal via capsules or one of three different tablet formulations.[6][7]

-

Formulation (Liquid): this compound was dissolved in 5% DMSO, 30% PEG 400, and 7.4% (w/v) Captisol, with the pH adjusted to 7.4.[7]

-

Sample Collection: Blood was drawn at pre-dose and at 0.5, 1, 2, 4, 6, 9, 12, 15, and 24 hours post-administration.[9]

-

Sample Analysis: Plasma was analyzed for drug concentration and for MEK inhibition in PBMCs using WesTM, an automated Western blotting system.[9]

-

Key Findings: The liquid formulation resulted in the highest Cmax and AUC, suggesting superior bioavailability compared to the solid formulations tested.[5][6] The capsule formulation showed the lowest relative exposure.[6]

Visualized Pathways and Workflows

To further clarify the mechanism of action and the experimental processes involved, the following diagrams are provided.

Mechanism of Action: Raf/MEK/ERK Signaling Pathway

This compound targets the MEK1/2 kinases, key components of the Raf/MEK/ERK signaling cascade. This pathway is crucial for cell proliferation and survival and is often hijacked by viruses to facilitate their replication.[4]

Caption: this compound inhibits the MEK1/2 kinases in the Raf/MEK/ERK pathway.

General Experimental Workflow for an Animal PK Study

The process for determining pharmacokinetic parameters in an animal model follows a standardized workflow from animal preparation to data analysis.

Caption: Standard workflow for a preclinical oral pharmacokinetic study.

References

- 1. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor this compound in rats [frontiersin.org]

- 4. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans [frontiersin.org]

- 6. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor this compound in Animal Models and in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Antiviral Activity of Zapnometinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zapnometinib (formerly known as PD0184264 or ATR-002) is a potent and selective, orally bioavailable small-molecule inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2.[1] As a host-targeting antiviral agent, this compound presents a promising therapeutic strategy against a broad range of RNA viruses.[1][2] By targeting a cellular signaling pathway essential for viral replication, rather than viral components directly, this compound has a high barrier to the development of viral resistance.[3] This technical guide provides an in-depth overview of the in vitro antiviral activity of this compound, detailing its mechanism of action, spectrum of activity, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of the Raf/MEK/ERK Signaling Pathway

This compound exerts its antiviral effects by inhibiting the Raf/MEK/ERK signaling cascade, a crucial pathway for the replication of numerous RNA viruses, including influenza viruses and coronaviruses.[2][4] This pathway, when activated, plays a pivotal role in various stages of the viral life cycle.

In the context of influenza virus infection, the Raf/MEK/ERK pathway is activated in a biphasic manner.[4][5] Inhibition of this pathway by this compound leads to the nuclear retention of viral ribonucleoprotein complexes (vRNPs), thereby preventing their export to the cytoplasm for assembly into new viral particles.[2][5] This ultimately blocks the formation of functional progeny virions and reduces the viral load.[2]

For coronaviruses , including SARS-CoV-2, the Raf/MEK/ERK pathway is also essential for efficient replication.[2][6] While the precise mechanisms are still under investigation, it is understood that the pathway is involved in processes that support viral progeny production.[1] By inhibiting MEK, this compound disrupts these processes, leading to a significant reduction in viral replication.[7]

dot

Caption: this compound's mechanism of action.

Antiviral Activity Spectrum

This compound has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses in vitro. The following tables summarize the half-maximal effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from various studies.

Table 1: In Vitro Antiviral Activity of this compound against Coronaviruses

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

| SARS-CoV-1 | Vero | Virospot Reduction Assay | 33.6 | [7] |

| SARS-CoV-2 (Omicron B1.1.592) | Calu-3 | Virus Yield Reduction Assay | 37.9 | [7] |

| Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | Virus Yield Reduction Assay | 16.1 | [7] |

| Human Coronavirus 229E (HCoV-229E) | MRC-5 | Virus Yield Reduction Assay | Not explicitly stated, but effective | [7] |

| SARS-CoV-2 (FI) | Calu-3 | Virus Yield Reduction Assay | 19.70 | [8] |

| SARS-CoV-2 (FI) | Caco-2 | Virus Yield Reduction Assay | 22.91 | [8] |

Table 2: In Vitro Antiviral Activity of this compound against Influenza Viruses

| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

| Influenza A and B Viruses | Not specified | Not specified | 4.2 - 6.4 | [9] |

| Influenza A Virus (PR8) | Calu-3 | Virus Yield Reduction Assay | 7.13 | [8] |

| Influenza A Virus (PR8) | Caco-2 | Virus Yield Reduction Assay | 5.72 | [8] |

Table 3: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time | CC50 (µM) | Reference |

| Calu-3 | LDH Cytotoxicity Assay | 24h or 48h | >100 | [7] |

| Human PBMCs | Not specified | Not specified | 321.5 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the key experimental protocols used to evaluate the in vitro efficacy of this compound.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

dot

Caption: Workflow for a Virus Yield Reduction Assay.

Protocol:

-

Cell Seeding: Seed susceptible cells (e.g., Calu-3, Vero E6, MRC-5) in 24- or 96-well plates at a density that will result in a confluent monolayer on the day of infection.[10]

-

Virus Inoculation: On the day of the experiment, remove the culture medium and inoculate the cells with the virus at a low multiplicity of infection (MOI), typically between 0.001 and 0.1.[10]

-

Drug Treatment: After a 1-hour incubation period to allow for viral entry, remove the inoculum and add fresh culture medium containing serial dilutions of this compound.[10] Include a vehicle control (e.g., DMSO) and a no-drug virus control.

-

Incubation: Incubate the plates for 24 to 48 hours at the optimal temperature and CO2 concentration for the specific virus and cell line.[10]

-

Virus Quantification: Harvest the cell culture supernatants and determine the viral titer using a suitable method, such as quantitative reverse transcription PCR (RT-qPCR) or a plaque assay.[10]

-

Data Analysis: Normalize the viral titers to the virus control and plot the percentage of inhibition against the drug concentration. Calculate the EC50 value using a non-linear regression model.[7]

Virospot Reduction Assay

This immunoassay-based method is used to quantify the number of virus-infected cells.

Protocol:

-

Cell Seeding and Infection: Follow steps 1 and 2 of the Virus Yield Reduction Assay protocol.

-

Drug Treatment: After the 1-hour viral adsorption period, remove the inoculum and overlay the cells with a medium containing carboxymethylcellulose (CMC) and serial dilutions of this compound. The CMC restricts the spread of the virus, leading to the formation of distinct foci of infected cells.[11]

-

Incubation: Incubate the plates for 1-3 days to allow for the formation of viral foci.

-

Immunostaining: Fix the cells and permeabilize the cell membranes. Add a primary antibody specific to a viral antigen, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a substrate that produces an insoluble colored precipitate upon reaction with the enzyme.

-

Data Analysis: Count the number of colored spots (foci) in each well. Calculate the percentage of inhibition relative to the virus control and determine the EC50 value.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells to assess the cytotoxicity of a compound.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired duration (e.g., 24 or 48 hours).[12] Include wells for a no-cell background control, a vehicle control (spontaneous LDH release), and a maximum LDH release control (cells lysed with a provided lysis buffer).[13]

-

Supernatant Transfer: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[14]

-

LDH Reaction: Add the LDH reaction mixture, which contains a substrate and a tetrazolium salt, to each well.[15]

-

Incubation and Measurement: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[15] Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound using the absorbance values from the controls. Determine the CC50 value, which is the concentration of the compound that causes 50% cell death.

Conclusion

This compound demonstrates potent in vitro antiviral activity against a range of coronaviruses and influenza viruses. Its host-targeting mechanism of action, by inhibiting the Raf/MEK/ERK signaling pathway, provides a high barrier to resistance and supports its development as a broad-spectrum antiviral therapeutic. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other host-targeting antiviral candidates.

References

- 1. journals.asm.org [journals.asm.org]

- 2. SARS-CoV-2 and the Possible Role of Raf/MEK/ERK Pathway in Viral Survival: Is This a Potential Therapeutic Strategy for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The host-targeted antiviral drug this compound exhibits a high barrier to the development of SARS-CoV-2 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Influenza virus propagation is impaired by inhibition of the Raf/MEK/ERK signalling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Influenza virus propagation is impaired by inhibition of the Raf/MEK/ERK signalling cascade | Semantic Scholar [semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Porcine deltacoronavirus activates the Raf/MEK/ERK pathway to promote its replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. viroclinics.com [viroclinics.com]

- 12. LDH cytotoxicity assay [protocols.io]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Zapnometinib In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zapnometinib (ATR-002) is a potent and selective small molecule inhibitor of mitogen-activated protein kinase kinase (MEK1/2), key components of the Raf/MEK/ERK signaling pathway.[1][2] This pathway is crucial for cell proliferation and the expression of cytokines and chemokines.[1] Many RNA viruses, including influenza and coronaviruses, exploit the Raf/MEK/ERK pathway for their replication.[2] By inhibiting MEK, this compound demonstrates a dual mechanism of action: it possesses both antiviral and immunomodulatory properties.[1][2] In vitro studies have shown its efficacy in reducing viral load and mitigating pro-inflammatory cytokine responses, making it a promising candidate for the treatment of severe viral infections.[1][2]

This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and cytotoxic concentrations of this compound across various cell lines and viruses.

Table 1: this compound IC50 Values

| Cell Line | Target | IC50 (nM) | Reference |

| A549 | MEK | 30.96 | [3] |

| MDCK | MEK | 357 | [3] |

| Human PBMCs | MEK | 15 | [3] |

| Caco-2 (IAV PR8 infected) | MEK (pERK/ERK) | Not specified | [4] |

| Calu-3 (IAV PR8 infected) | MEK (pERK/ERK) | Not specified | [4] |

| Caco-2 (SARS-CoV-2 infected) | MEK (pERK/ERK) | Not specified | [4] |

| Calu-3 (SARS-CoV-2 infected) | MEK (pERK/ERK) | Not specified | [4] |

Table 2: this compound EC50 Values against Various Viruses

| Virus | Cell Line | EC50 (µM) | Reference |

| SARS-CoV-2 Omicron | Calu-3 | 37.9 | [1] |

| HCoV-OC43 | MRC-5 | 16.1 | [1] |

| HCoV-229E | MRC-5 | Not specified | [1] |

| SARS-CoV-1 | Not specified | Not specified | [1] |

| Influenza A and B viruses | Not specified | 4.2–6.4 | [2] |

| IAV PR8 | Calu-3 | 7.13 | [5] |

| IAV PR8 | Caco-2 | 5.72 | [5] |

| SARS-CoV-2 (FI) | Calu-3 | 19.70 | [5] |

| SARS-CoV-2 (FI) | Caco-2 | 22.91 | [5] |

Table 3: this compound Cytotoxicity (CC50) Values

| Cell Line | CC50 (µM) | Reference |

| Calu-3 | >100 (24h), >100 (48h) | [1] |

| Human PBMCs | 321.5 | [2] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Virus Yield Reduction Assay

This assay quantifies the ability of this compound to inhibit the production of infectious virus particles in a cell culture model.

Materials:

-

Host cells permissive to the virus of interest (e.g., Calu-3, MRC-5)

-

Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Virus stock of known titer

-

This compound stock solution (dissolved in DMSO)

-

96-well and 24-well tissue culture plates

-

Sterile PBS

-

Trypsin-EDTA

-

Reagents for virus titration (e.g., TCID50 or plaque assay)

Protocol:

-

Cell Seeding: Seed host cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Infection: When cells are confluent, remove the culture medium and infect the cells with the virus at a specified Multiplicity of Infection (MOI) (e.g., 0.01). Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After the incubation period, remove the virus inoculum and wash the cells once with sterile PBS. Add the prepared this compound dilutions and controls to the respective wells.

-

Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO2, or until cytopathic effect (CPE) is observed in the virus control wells.

-

Harvesting: After incubation, collect the cell culture supernatants. These supernatants contain the progeny virus.

-

Virus Titration: Determine the viral titer in the collected supernatants using a standard method such as the 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay on fresh monolayers of host cells.

-

Data Analysis: Calculate the percent reduction in virus yield for each this compound concentration compared to the vehicle control. The EC50 value, the concentration at which a 50% reduction in virus yield is observed, can be determined using a dose-response curve.

Western Blot for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (pERK) and total ERK to assess the inhibitory effect of this compound on the MEK/ERK pathway.

Materials:

-

Host cells (e.g., A549, PBMCs)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours). Include a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To detect total ERK, the membrane can be stripped of the first set of antibodies and re-probed with the primary antibody against total ERK1/2, followed by the secondary antibody and detection steps.

-

Data Analysis: Quantify the band intensities for pERK and total ERK. The level of ERK phosphorylation is expressed as the ratio of pERK to total ERK.

Cytokine Expression Analysis by ELISA

This protocol is for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant of cells treated with this compound.

Materials:

-

Human PBMCs or other suitable cell lines

-

LPS (Lipopolysaccharide) for stimulation

-

This compound

-

ELISA kits for the specific cytokines of interest

-

96-well ELISA plates

-

Plate reader

Protocol:

-

Cell Stimulation and Treatment: Isolate and culture human PBMCs. Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence or absence of different concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 6 hours) at 37°C with 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the cell suspension to pellet the cells and collect the supernatant.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate to prevent non-specific binding.

-

Adding the collected cell supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Stopping the reaction.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Compare the cytokine levels in this compound-treated samples to the stimulated control to determine the extent of inhibition.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay measures the release of LDH from damaged cells into the culture medium, providing an indicator of cytotoxicity.

Materials:

-

Host cells

-

This compound

-

96-well tissue culture plates

-

LDH cytotoxicity assay kit

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24 or 48 hours. Include wells for untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).

-

Supernatant Transfer: After the incubation period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatants.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the following formula:

-

% Cytotoxicity = [(Absorbance of treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

-

The CC50 value, the concentration at which 50% cytotoxicity is observed, can be determined from a dose-response curve.

-

References

Zapnometinib in Calu-3 Cell Line Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zapnometinib (also known as ATR-002 or PD0184264) is a potent and selective small-molecule inhibitor of MEK1 and MEK2, key components of the Raf/MEK/ERK signaling cascade.[1] This pathway is crucial for cell proliferation and the expression of cytokines and chemokines.[2] Notably, various RNA viruses, including influenza and coronaviruses like SARS-CoV-2, co-opt this host cell pathway for their replication.[1][2][3] By inhibiting MEK, this compound exerts a dual effect: it demonstrates antiviral activity by hindering viral replication and an immunomodulatory effect by reducing the expression of pro-inflammatory cytokines.[1][2][3]

The Calu-3 cell line, derived from a human lung adenocarcinoma, serves as a valuable in vitro model for respiratory research.[4][5] These cells exhibit characteristics of airway epithelium, such as the formation of tight junctions, making them a relevant system for studying respiratory virus infections and the efficacy of antiviral compounds.[5] This document provides detailed application notes and protocols for the use of this compound in experiments involving the Calu-3 cell line, based on available research.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Calu-3 Cells

| Parameter | Virus | Assay Type | Value | Treatment Duration | Reference |

| EC50 | SARS-CoV-2 | Virospot or Virus Yield Reduction | Not explicitly stated in provided text | 24h or 48h | [2] |

| CC50 | - | LDH Cytotoxicity Assay | Not explicitly stated in provided text | 24h or 48h | [2] |

Table 2: Synergistic Antiviral Effects of this compound with Direct-Acting Antivirals (DAAs) against SARS-CoV-2 (D614G) in Calu-3 Cells

| Combination | Concentration of this compound (µM) | Concentration of DAA (µM) | Effect | Reference |

| This compound + Molnupiravir (MPV) | 12.05 | 0.047 | Synergistic | [6] |

| This compound + Remdesivir (RDV) | 12.05 | 0.034 | Synergistic | [6] |

| This compound + Nirmatrelvir (NTV) | 12.05 | 0.006 | Synergistic | [6] |

| This compound + Ritonavir (RTV) | 12.05 | 0.057 | Synergistic | [6] |

Signaling Pathway

This compound targets the Raf/MEK/ERK signaling pathway. In the context of viral infections, activation of this pathway is often required for efficient viral propagation.[2] this compound, by inhibiting MEK1/2, prevents the phosphorylation and subsequent activation of ERK1/2. This disruption interferes with viral replication processes, such as the nuclear export of viral ribonucleoprotein complexes, and modulates the host's inflammatory response.[3][7]

References

- 1. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Atriva Approach | Atriva [atriva-therapeutics.com]

- 4. mskcc.org [mskcc.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The MEK1/2 Inhibitor ATR-002 (this compound) Synergistically Potentiates the Antiviral Effect of Direct-Acting Anti-SARS-CoV-2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for SARS-CoV-2 Research Using Zapnometinib

Introduction

Zapnometinib (also known as ATR-002) is a clinical-stage, oral, small-molecule inhibitor that demonstrates high specificity for MEK1 and MEK2, key protein kinases in the Ras/Raf/MEK/ERK signaling cascade.[1] Originally investigated for severe influenza, its host-targeting mechanism of action has shown significant potential for the treatment of COVID-19.[1] this compound offers a dual-pronged therapeutic approach against SARS-CoV-2: direct antiviral activity by inhibiting viral replication and a potent immunomodulatory effect by mitigating the hyperinflammatory "cytokine storm" associated with severe disease.[1][2] This host-centric approach is agnostic to viral variants and presents a high barrier to the development of drug resistance.[1][3]

These application notes provide a summary of key findings and detailed protocols for researchers, scientists, and drug development professionals investigating the use of this compound in the context of SARS-CoV-2.

Mechanism of Action: The Raf/MEK/ERK Signaling Pathway

Many RNA viruses, including SARS-CoV-2, exploit the host cell's Raf/MEK/ERK signaling pathway to facilitate their replication.[4][5] By inhibiting MEK1/2, this compound effectively blocks this pathway, which is crucial for the formation of functional virus particles, thereby reducing the overall viral load.[1][6] Concurrently, this inhibition downregulates the production of pro-inflammatory cytokines and chemokines, controlling the hyperinflammatory response that leads to severe lung pathology in COVID-19 patients.[1][2][7]

Caption: this compound inhibits MEK1/2, blocking the Raf/MEK/ERK pathway essential for viral replication and inflammatory responses.

Data Presentation

Quantitative data from preclinical and clinical studies are summarized below to highlight the efficacy of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain | Cell Culture System | Key Finding | Reference |

|---|---|---|---|

| SARS-CoV-2 (Wildtype, Alpha, Beta variants) | Cell culture-based assays | >90% inhibition of viral replication | [6] |

| SARS-CoV-1 | Cell culture-based assays | >90% inhibition of viral replication | [6] |

| MERS-CoV | Cell culture-based assays | >90% inhibition of viral replication | [6] |

| Various Coronaviruses | In vitro models | Significant reduction in virus production |[1][2] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Study Focus | Key Findings | Reference |

|---|---|---|---|

| Syrian Hamster | Antiviral Efficacy | Reduced SARS-CoV-2 viral load in the respiratory tract; Alleviated lung pathology and inflammation. | [2][6] |

| Acute Lung Injury (ALI) Mouse Model | Immunomodulation | Decreased pro-inflammatory cytokines and chemokines; Alleviated hyperinflammation. |[2][7] |

Table 3: RESPIRE Phase 2 Clinical Trial Results

| Endpoint/Analysis | Patient Population | Result | p-value | Reference |

|---|---|---|---|---|

| Primary Endpoint | ||||

| Improved Clinical Severity Status (CSS) at Day 15 | Hospitalized moderate/severe COVID-19 | Odds Ratio: 1.54 (95% CI 0.72–3.33) | 0.26 | [1][8] |

| Subgroup Analyses | ||||

| Improved CSS (Severe Disease at Baseline) | Patients with severe COVID-19 | Odds Ratio: 2.57 (95% CI 0.76–8.88) | 0.13 | [8] |

| Improved CSS (Non-Omicron Variants) | Patients infected with non-Omicron variants | Odds Ratio: 2.36 (95% CI 0.85–6.71) | 0.10 |[8] |

Application Notes: Dual Therapeutic Effect

This compound's value lies in its dual mechanism, which addresses both the viral cause and the pathological host response in COVID-19.

-

Antiviral Effect : By targeting a host kinase (MEK1/2), this compound inhibits a pathway essential for the replication of multiple RNA viruses. This makes it a broad-spectrum candidate and reduces the likelihood of viral resistance, a common issue with direct-acting antivirals (DAAs).[1][3] Studies have shown that this compound's efficacy is not diminished against SARS-CoV-2 strains that have developed reduced susceptibility to certain DAAs.[3] Furthermore, it demonstrates synergistic effects when combined with DAAs like Remdesivir, Molnupiravir, and Nirmatrelvir, potentially allowing for lower effective doses and reduced side effects.[4]

-

Immunomodulatory Effect : A primary driver of mortality in severe COVID-19 is the "cytokine storm," a hyperinflammatory immune response.[1] this compound has been shown to abate the pro-inflammatory cytokine and chemokine response to viral infection in both in vitro and in vivo models, which may prevent the progression to acute respiratory distress syndrome (ARDS).[1][2]

Caption: this compound's dual antiviral and immunomodulatory effects lead to improved clinical outcomes in SARS-CoV-2 infection.

Experimental Protocols

The following are representative protocols based on methodologies described in the cited literature for evaluating this compound.

Protocol 1: In Vitro Antiviral Efficacy Assay (Calu-3 Cells)

This protocol details the assessment of this compound's ability to inhibit SARS-CoV-2 replication in a human lung adenocarcinoma cell line.

Caption: Workflow for determining the in vitro antiviral efficacy and cytotoxicity of this compound.

Methodology:

-

Cell Culture:

-

Seed Calu-3 cells in 96-well plates at a density that ensures a confluent monolayer after 24 hours.

-

Incubate at 37°C with 5% CO₂.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in an appropriate cell culture medium.

-

Remove the old medium from the cells and add the drug-containing medium. Include a vehicle-only control (e.g., DMSO).

-

Incubate for 1-2 hours prior to infection.

-

-

Viral Infection:

-

In a BSL-3 facility, infect the cells with a SARS-CoV-2 isolate at a predetermined multiplicity of infection (MOI), for example, 0.1.

-

Incubate for 1 hour at 37°C to allow for viral entry.

-

Remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentration of this compound.

-

Incubate for 24-48 hours.

-

-

Quantification of Viral Load:

-

Harvest the cell culture supernatant.

-

Extract viral RNA using a suitable kit.

-

Perform reverse transcription-quantitative PCR (RT-qPCR) targeting a specific SARS-CoV-2 gene (e.g., E gene, N gene) to determine viral titers.

-

-

Cytotoxicity Assay:

-

In parallel, run a duplicate plate treated with this compound but without viral infection.

-

Assess cell viability using a standard method such as MTS or XTT assay to determine the 50% cytotoxic concentration (CC50).

-

-

Data Analysis:

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the drug concentration.

-

Determine the selectivity index (SI) by dividing the CC50 by the EC50. A higher SI indicates a more favorable safety profile.

-

Protocol 2: Syrian Hamster Model for In Vivo Efficacy

This protocol provides a framework for evaluating the therapeutic efficacy of this compound in a well-established animal model for COVID-19.[2][6]

Methodology:

-

Animal Acclimatization and Housing:

-

House 6- to 8-week-old male Syrian golden hamsters in a BSL-3 animal facility.

-

Allow for a 7-day acclimatization period.

-

-

Drug Formulation and Administration:

-

Formulate this compound for oral gavage.

-

Randomly assign hamsters to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Administer the first dose of this compound or vehicle control orally a few hours before infection. Continue dosing once daily for 4-5 consecutive days.

-

-

Viral Challenge:

-

Anesthetize the hamsters and intranasally inoculate them with a high-titer stock of a SARS-CoV-2 variant.

-

-

Monitoring and Sample Collection:

-

Monitor body weight and clinical signs of disease daily.

-

At Day 4 or 5 post-infection, euthanize the animals.

-

Collect lung tissue for viral load quantification and histopathological analysis.

-

Collect blood for serum biomarker analysis if required.

-

-

Endpoint Analysis:

-

Viral Load: Homogenize a portion of the lung tissue and quantify viral titers using RT-qPCR or a plaque assay on VeroE6 cells.

-

Lung Pathology: Fix the remaining lung lobes in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the lung sections for inflammation, edema, and other pathological changes.

-

Safety: Analyze serum for biomarkers of liver or kidney toxicity.

-

Protocol 3: Summary of the RESPIRE Phase 2 Clinical Trial Design

This protocol summarizes the methodology of the RESPIRE trial, a randomized, double-blind, placebo-controlled study to assess this compound in hospitalized COVID-19 patients.[1][8][9]

Caption: Simplified workflow of the RESPIRE Phase 2 clinical trial for this compound in COVID-19 patients.

Key Methodological Points:

-

Patient Population: Hospitalized adult patients with moderate or severe COVID-19. Patients requiring ICU admission or ventilator support at screening were excluded.[1][8]

-

Study Design: A randomized, double-blind, placebo-controlled, multi-center, proof-of-concept, phase 2 trial.[1]

-

Randomization: Patients were assigned in a 1:1 ratio to receive either this compound or a matching placebo, in addition to the standard of care. Randomization was stratified by baseline Clinical Severity Status (CSS) on a 7-point ordinal scale.[1]

-

Dosing:

-

Primary Endpoint: The primary outcome was the patient's CSS at Day 15, measured on a 7-point ordinal scale as recommended by the WHO.[1][5]

-

Secondary Endpoints: These included time to hospital discharge, changes in clinical signs and symptoms, and other relevant clinical parameters.[5][9]

-

Safety Analysis: Safety was monitored throughout the study, with all patients followed up for 90 days. Adverse events were recorded and compared between the treatment and placebo arms.[1][5]

References

- 1. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral and immunomodulatory effect of this compound in animal models and hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The host-targeted antiviral drug this compound exhibits a high barrier to the development of SARS-CoV-2 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The MEK1/2 Inhibitor ATR-002 (this compound) Synergistically Potentiates the Antiviral Effect of Direct-Acting Anti-SARS-CoV-2 Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atriva Therapeutics announces Topline Results from the Proof of Concept (POC) / Phase 2a RESPIRE study (this compound) in patients hospitalized with COVID-19 | Atriva [atriva-therapeutics.com]

- 6. Atriva Therapeutics’ lead candidate this compound shows substantial efficacy against SARS-CoV-2 | Atriva [atriva-therapeutics.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and safety of this compound in hospitalised adult patients with COVID-19 (RESPIRE): a randomised, double-blind, placebo-controlled, multicentre, proof-of-concept, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. firstwordpharma.com [firstwordpharma.com]

Application Notes and Protocols for Zapnometinib Efficacy Testing in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zapnometinib (formerly ATR-002) is a potent and selective, orally bioavailable inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2] MEK is a critical component of the Ras/Raf/MEK/ERK signaling cascade, a pathway integral to cell proliferation, differentiation, and the production of pro-inflammatory cytokines.[1][2] By targeting this host cell pathway, this compound exhibits a dual mechanism of action: it possesses broad-spectrum antiviral activity against a range of RNA viruses and demonstrates significant immunomodulatory effects.[3][4][5] This dual functionality makes this compound a promising therapeutic candidate for diseases characterized by both viral pathogenesis and hyperinflammation.

These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical animal models of viral respiratory infections and inflammatory diseases.

Mechanism of Action: Targeting the Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a highly conserved signaling cascade that is often exploited by RNA viruses for their replication.[2][3] Additionally, this pathway plays a crucial role in the inflammatory response, including the production of key cytokines and chemokines such as TNF-α, IL-1β, IL-6, and MCP-1.[3][4] this compound, by inhibiting MEK1/2, disrupts these processes. In viral infections, this leads to a reduction in viral replication and load.[1][2] In inflammatory conditions, it results in a dampening of the excessive cytokine response, thereby mitigating tissue damage.[3][4]

Animal Models for Viral Infections

Syrian Hamster Model of SARS-CoV-2 Infection

The Syrian hamster is a well-established model for SARS-CoV-2 infection as it recapitulates key features of human COVID-19, including viral replication in the respiratory tract and lung pathology.[5][6]

Experimental Protocol:

Methodology:

-

Animals: Male Syrian hamsters, 7-9 weeks old.[4]

-

Virus: SARS-CoV-2 BetaCoV/Munich/BavPat1/2020.[6]

-

Infection: On day 0, animals are anesthetized and intranasally inoculated with 1x10³ TCID50 of SARS-CoV-2 in a total volume of 0.1 mL.[6]

-

Drug Formulation and Administration: this compound is prepared in a vehicle of 5% DMSO and 15% Kolliphor in PBS for oral gavage (p.o.).[6]

-

Treatment Groups:

-

Vehicle Control: Vehicle administered 4 hours post-infection and daily thereafter.[6]

-

This compound Treatment (Prophylactic/Early Therapeutic): A loading dose of 100 mg/kg this compound is administered at 4 hours post-infection, followed by a daily maintenance dose of 75 mg/kg.[6]

-

This compound Treatment (Therapeutic): A loading dose of 100 mg/kg this compound is administered at 24 hours post-infection, followed by a daily maintenance dose of 75 mg/kg.[6]

-

-

Monitoring: Animals are monitored daily for body weight changes and clinical signs of disease.[7]

-

Endpoint Analysis (Day 4 post-infection):

-

Viral Load: Throat swabs and nasal turbinates are collected to quantify infectious viral titers by TCID50 assay.[6][7]

-

Lung Pathology: Lungs are harvested for histopathological analysis to assess the extent of lung injury, including alveolitis, cellular infiltration, edema, and hemorrhage.

-

Biomarker Analysis: Blood samples can be collected for analysis of drug concentration and inflammatory biomarkers.[6]

-

Quantitative Efficacy Data:

| Parameter | Vehicle Control | This compound Treatment (started at +4h p.i.) | This compound Treatment (started at +24h p.i.) | Reference |

| Viral Titer in Nasal Turbinates (log10 TCID50/g) at Day 4 | ~3.5 | ~2.0 | ~2.5 | [7] |

| Lung Area with Pathological Signs (%) at Day 4 | ~25 | ~10 | ~15 | [7] |

| Body Weight Loss (%) at Day 4 | ~10 | ~5 | ~7 | [7] |

Mouse Model of Influenza A Virus Infection

The mouse model is widely used to study influenza pathogenesis and to evaluate antiviral therapies.[1]

Experimental Protocol:

Methodology: